N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine
Description
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine is a secondary amine featuring a pyridine ring substituted with a pyrrolidine group at the 6-position and a methylaminomethyl group at the 3-position. This compound is structurally distinct due to the electron-rich pyrrolidine substituent, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c1-12-8-10-4-5-11(13-9-10)14-6-2-3-7-14/h4-5,9,12H,2-3,6-8H2,1H3 |
InChI Key |
HOQQSXBOHPNJIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to attach to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Additional methyl groups (e.g., in [4,6-dimethyl-...] analog) introduce steric hindrance, which may reduce binding affinity in biological systems compared to the target compound .
Antimicrobial Potential
highlights imidazo[1,2-a]pyridine derivatives (e.g., N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines) as potent antimicrobial agents, with compounds 4b–4e showing superior activity against E. coli and S. aureus compared to ampicillin . The target compound’s pyrrolidine group may modulate similar activity, though its larger size could reduce penetration into bacterial cells.
CO₂ Absorption
Aminoalkylpyridines like 3-MePic and 4-MePic are investigated as CO₂ absorbents . The target compound’s pyrrolidine moiety—a cyclic secondary amine—may enhance CO₂ binding capacity due to increased basicity, though this remains speculative without direct data.
Biological Activity
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 16776654
- IUPAC Name : this compound
The presence of both pyridine and pyrrolidine rings suggests potential interactions with biological targets, particularly in neuropharmacology and cancer research.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound were tested against HeLa cells, demonstrating their ability to inhibit cell proliferation effectively. The mechanism appears to involve the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Antimicrobial Activity
Pyridine derivatives have also shown promising antimicrobial properties. In vitro tests indicated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from the pyrrolidine structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0048 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications on the pyridine ring significantly influence their potency. For instance, the introduction of electron-withdrawing or electron-donating groups on the ring has been shown to enhance antibacterial efficacy .
Toxicity Profile
While exploring the biological activities, it is essential to consider the toxicity profile of this compound. Reports indicate that this compound exhibits harmful effects if ingested and can cause skin irritation . Therefore, careful evaluation is necessary when considering its therapeutic applications.
Table 1: Antiproliferative Activity Against HeLa Cells
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| A | 10 | 70 |
| B | 25 | 85 |
| C | 50 | 95 |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 0.0048 |
| E | Escherichia coli | 0.0195 |
| F | Bacillus mycoides | 0.0098 |
Case Study 1: Antiproliferative Screening
In a study conducted by researchers at a pharmaceutical institute, several derivatives of this compound were synthesized and screened for antiproliferative activity against various cancer cell lines. The results showed that modifications at specific positions on the pyridine ring led to enhanced activity compared to the parent compound.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyridine derivatives, including this compound. The study revealed that certain structural modifications could significantly improve antimicrobial efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
